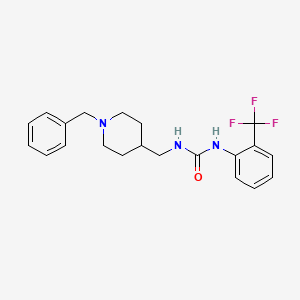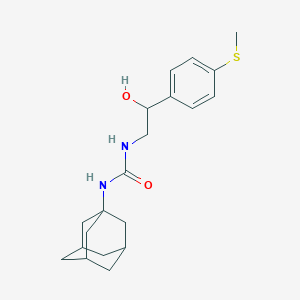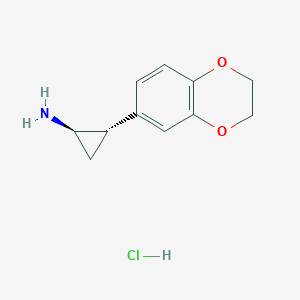![molecular formula C14H15NO B2997269 N-(1,1a,6,6a-Tetrahydrocyclopropa[a]inden-1-ylmethyl)prop-2-enamide CAS No. 2109465-49-6](/img/structure/B2997269.png)
N-(1,1a,6,6a-Tetrahydrocyclopropa[a]inden-1-ylmethyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1a,6,6a-Tetrahydrocyclopropa[a]inden-1-ylmethyl)prop-2-enamide is a complex organic compound characterized by its unique cyclopropane-fused indene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1a,6,6a-Tetrahydrocyclopropa[a]inden-1-ylmethyl)prop-2-enamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropane ring and the subsequent attachment of the indene moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize side reactions. Additionally, purification techniques such as column chromatography and recrystallization are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1,1a,6,6a-Tetrahydrocyclopropa[a]inden-1-ylmethyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reducing agents such as lithium aluminum hydride can be used to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amide or alkene positions, often facilitated by reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols
Wissenschaftliche Forschungsanwendungen
N-(1,1a,6,6a-Tetrahydrocyclopropa[a]inden-1-ylmethyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(1,1a,6,6a-Tetrahydrocyclopropa[a]inden-1-ylmethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1a,6,6a-Tetrahydrocyclopropa[a]indene
- 1,1a,6,6a-Tetrahydrocyclopropa[a]inden-6-ol
Uniqueness
N-(1,1a,6,6a-Tetrahydrocyclopropa[a]inden-1-ylmethyl)prop-2-enamide is unique due to its specific structural features, such as the cyclopropane-fused indene ring and the prop-2-enamide group. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-2-13(16)15-8-12-11-7-9-5-3-4-6-10(9)14(11)12/h2-6,11-12,14H,1,7-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAQZHPCBWXYLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1C2C1C3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
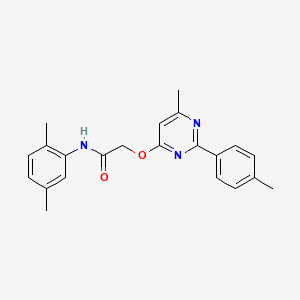
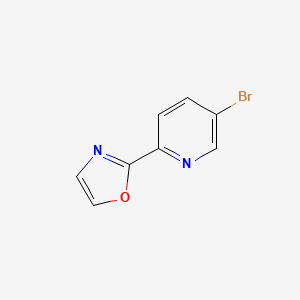
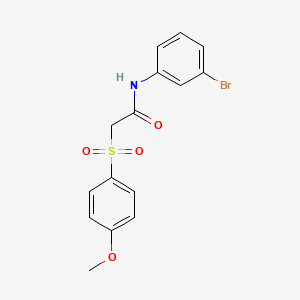
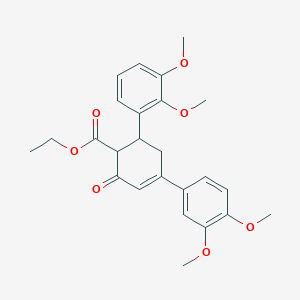
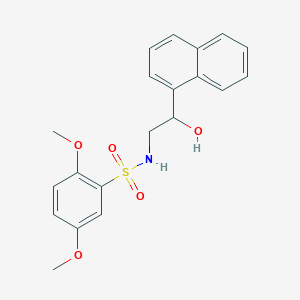
![[(2-methyl-4-oxo-4H-pyran-3-yl)oxy]acetic acid](/img/structure/B2997196.png)

![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2997199.png)
![4-(Pyrazolo[1,5-a]pyrazin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2997202.png)
![4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2997203.png)
![(E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2997204.png)
